1-Acetyl-3-bromo-6-fluoroindole
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Overview
Description
1-Acetyl-3-bromo-6-fluoroindole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of acetyl, bromo, and fluoro substituents on the indole ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-bromo-6-fluoroindole can be synthesized through several methods. One common approach involves the bromination of 6-fluoroindole followed by acetylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The acetylation step involves the reaction of the brominated product with acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-bromo-6-fluoroindole undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like toluene or ethanol.
Major Products Formed:
Scientific Research Applications
1-Acetyl-3-bromo-6-fluoroindole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Chemical Biology: Utilized in the development of fluorescent probes and sensors for biological imaging and detection.
Industrial Applications: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-3-bromo-6-fluoroindole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of the acetyl, bromo, and fluoro groups can enhance its binding affinity to target proteins, influencing various molecular pathways. The exact mechanism involves interactions with specific amino acid residues in the active site of the target protein, leading to inhibition or activation of its function .
Comparison with Similar Compounds
1-Acetyl-3-bromoindole: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
1-Acetyl-6-fluoroindole: Lacks the bromo substituent, which may influence its chemical properties and applications.
3-Bromo-6-fluoroindole: Lacks the acetyl group, which may alter its solubility and interaction with biological targets.
Uniqueness: 1-Acetyl-3-bromo-6-fluoroindole is unique due to the combined presence of acetyl, bromo, and fluoro groups on the indole ring. This combination enhances its chemical reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
1-(3-bromo-6-fluoroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-6(14)13-5-9(11)8-3-2-7(12)4-10(8)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLRTVMJHOUEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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